![molecular formula C11H15NO4S2 B12115220 3-{[(3-Methylphenyl)amino]sulfonyl}thiolane-1,1-dione](/img/structure/B12115220.png)
3-{[(3-Methylphenyl)amino]sulfonyl}thiolane-1,1-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(3-Methylphenyl)amino]sulfonyl}thiolane-1,1-dione is a chemical compound with the molecular formula C11H15NO4S2 and a molecular weight of 289.37 g/mol . This compound is characterized by the presence of a thiolane ring, a sulfonyl group, and a 3-methylphenylamino group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3-Methylphenyl)amino]sulfonyl}thiolane-1,1-dione typically involves the reaction of 3-methylphenylamine with a sulfonyl chloride derivative in the presence of a base. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The thiolane ring is introduced through a cyclization reaction involving a suitable thiolane precursor .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-efficiency reactors, continuous monitoring of reaction parameters, and purification steps such as recrystallization and chromatography to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-{[(3-Methylphenyl)amino]sulfonyl}thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids and sulfoxides.
Reduction: Sulfides and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-{[(3-Methylphenyl)amino]sulfonyl}thiolane-1,1-dione is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic properties in treating certain diseases.
Mécanisme D'action
The mechanism of action of 3-{[(3-Methylphenyl)amino]sulfonyl}thiolane-1,1-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also modulate signaling pathways by interacting with cellular receptors, leading to altered cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms.
Phenylalanine derivatives: Compounds with similar aromatic structures and functional groups.
Uniqueness
3-{[(3-Methylphenyl)amino]sulfonyl}thiolane-1,1-dione is unique due to its specific combination of a thiolane ring, sulfonyl group, and 3-methylphenylamino group, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Propriétés
Formule moléculaire |
C11H15NO4S2 |
|---|---|
Poids moléculaire |
289.4 g/mol |
Nom IUPAC |
N-(3-methylphenyl)-1,1-dioxothiolane-3-sulfonamide |
InChI |
InChI=1S/C11H15NO4S2/c1-9-3-2-4-10(7-9)12-18(15,16)11-5-6-17(13,14)8-11/h2-4,7,11-12H,5-6,8H2,1H3 |
Clé InChI |
GVTNYRMCLIPHQB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)NS(=O)(=O)C2CCS(=O)(=O)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



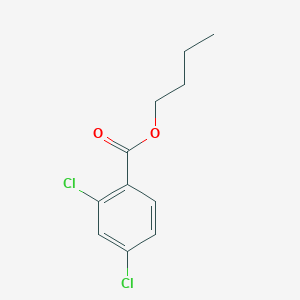
![1,2-Ethanediamine, N1,N1-diethyl-1-[2-(trifluoromethoxy)phenyl]-](/img/structure/B12115156.png)
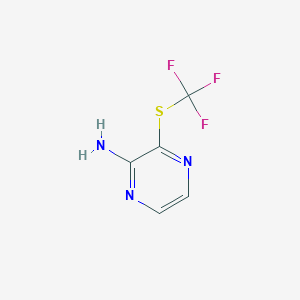
![3-(prop-2-en-1-yl)tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B12115168.png)

![1-[(2-Methoxy-5-methylphenyl)sulfonyl]-2-(naphthylmethyl)-2-imidazoline](/img/structure/B12115180.png)
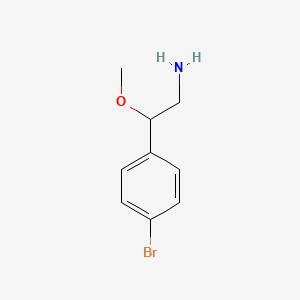
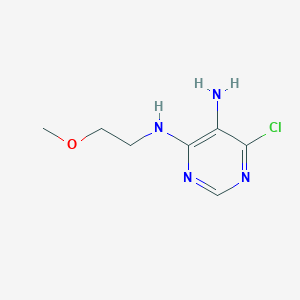
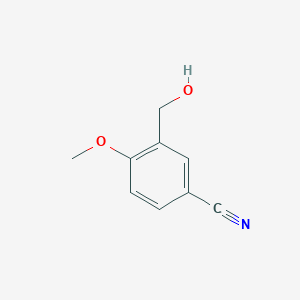
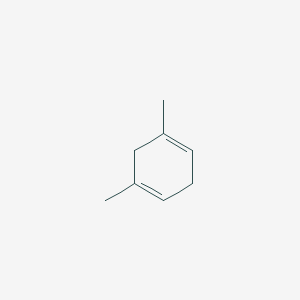

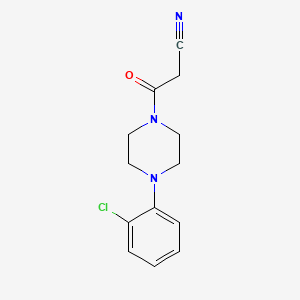
![cyclo[DL-Ala-DL-Val-Gly-DL-His-DL-Leu-DL-Leu-DL-Phe-DL-His-DL-Trp]](/img/structure/B12115233.png)
